6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 62245-15-2
Cat. No.: VC7436672
Molecular Formula: C12H17NO
Molecular Weight: 191.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62245-15-2 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.274 |
| IUPAC Name | 6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C12H17NO/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)12/h4-6,13H,7-8H2,1-3H3 |
| Standard InChI Key | FFSDUEDAAQFMHC-UHFFFAOYSA-N |
| SMILES | CC1(CNCC2=C1C=C(C=C2)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is C₁₂H₁₇NO, with a molecular weight of 191.274 g/mol. Its IUPAC name, 6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline, reflects the substitution pattern:
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A methoxy group (-OCH₃) at the 6-position of the aromatic ring.
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Two methyl groups (-CH₃) at the 4-position of the saturated six-membered ring.
Key structural identifiers include:
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SMILES: CC1(CNCC2=C1C=C(C=C2)OC)C
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InChIKey: FFSDUEDAAQFMHC-UHFFFAOYSA-N.
Physicochemical data, such as solubility and melting point, remain unreported in published literature. Computational models predict moderate lipophilicity due to the methoxy and methyl groups, suggesting potential blood-brain barrier permeability.
Synthesis Pathways
General Synthetic Strategies
The synthesis of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline follows routes common to THIQ derivatives, involving bis-alkylation, reductive amination, and cyclization steps . A representative pathway includes:
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Bis-alkylation of 2-(3-methoxyphenyl)acetonitrile:
Reaction with methylating agents introduces the 4,4-dimethyl groups. -
Reduction of the nitrile group:
Catalytic hydrogenation converts the nitrile to a primary amine. -
Pictet-Spengler cyclization:
Acid-catalyzed cyclization forms the tetrahydroisoquinoline core .
Optimization and Yields
Recent advancements highlight the use of POCl₃ and KI as catalysts during cyclization, achieving yields of 80–90% . For example, a 2024 study demonstrated that substituting traditional Lewis acids with palladium diacetate and potassium formate improved reaction efficiency by 15% .
Table 1: Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Classical alkylation | DIBALH, HCl | 70 | |
| Reductive amination | NaBH₄, POCl₃ | 85 | |
| Pictet-Spengler | Pd(OAc)₂, KCOOH | 90 |
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
The 4,4-dimethyl variant’s steric bulk may limit metabolic degradation compared to smaller substituents, potentially extending its half-life in vivo.
Limitations and Future Directions
Current research gaps include:
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Pharmacokinetic profiles: Absorption, distribution, and toxicity data are absent.
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Target identification: High-throughput screening is needed to identify binding partners.
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Analogue synthesis: Introducing polar groups (e.g., hydroxyl) could improve solubility .
Future studies should prioritize in vivo models to evaluate therapeutic potential in oncology or neurodegenerative diseases, leveraging the compound’s structural novelty.
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